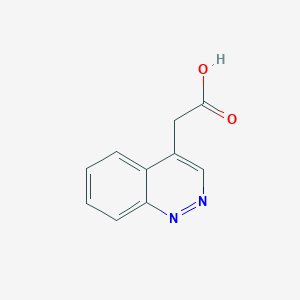
2-(Cinnolin-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cinnolin-4-yl)acetic acid is a heterocyclic compound that contains a cinnoline ring system. The cinnoline nucleus is a bicyclic structure with two nitrogen atoms, making it an isosteric relative to quinoline and isoquinoline.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cinnolin-4-yl)acetic acid typically involves the cyclization of aryl hydrazonomalononitriles. One common method is the Gewald procedure, which involves the treatment of malononitrile with diazonium salts of corresponding aniline derivatives. The cyclization is facilitated by the presence of a Lewis acid such as aluminum chloride in a nonpolar aromatic solvent like benzene .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving solvent-free conditions or the use of environmentally benign reagents .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cinnolin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the cinnoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions include substituted cinnoline derivatives, which can exhibit a range of biological activities and chemical properties .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in the development of bioactive molecules with antibacterial, antifungal, and antiviral properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Cinnolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the cinnoline ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: Similar in structure but contains a nitrogen atom at a different position.
Isoquinoline: Another isosteric relative with a different nitrogen atom arrangement.
Phthalazine: Isomeric with cinnoline but with different chemical properties.
Uniqueness
2-(Cinnolin-4-yl)acetic acid is unique due to its specific arrangement of nitrogen atoms in the cinnoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and industrial chemicals .
Propriétés
Formule moléculaire |
C10H8N2O2 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
2-cinnolin-4-ylacetic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)5-7-6-11-12-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H,13,14) |
Clé InChI |
YNDZKJVVAQJYIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN=N2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



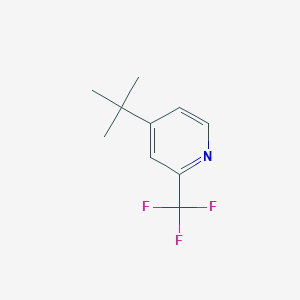
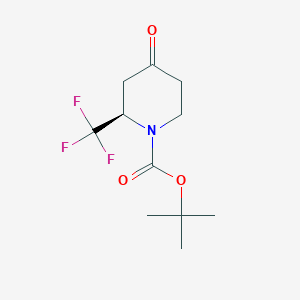
![3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B13028967.png)
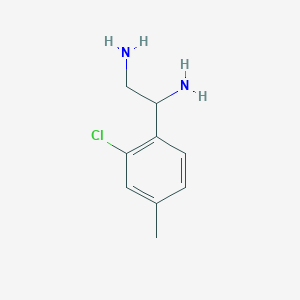
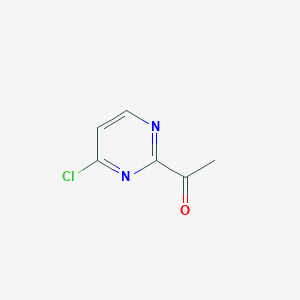
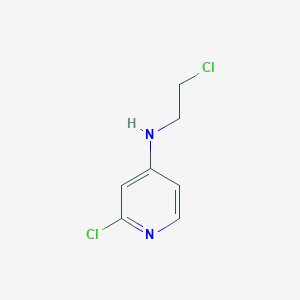
![(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13029003.png)
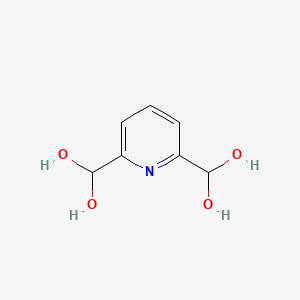
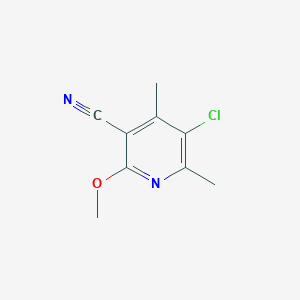
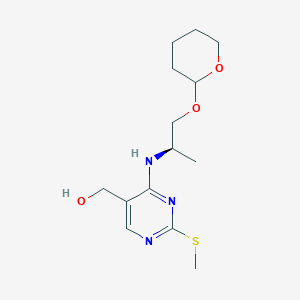
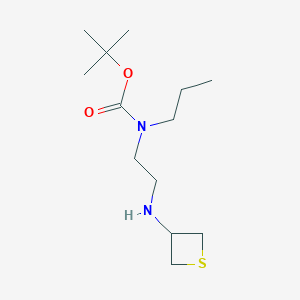
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13029028.png)
![(8-methyl-3-oxidanyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B13029032.png)
